![molecular formula C24H25FN4O3S B11578952 7-[4-(Benzylcarbamothioyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B11578952.png)

7-[4-(Benzylcarbamothioyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’acide 7-[4-(benzylcarbamothioyl)pipérazin-1-yl]-1-éthyl-6-fluoro-4-oxo-1,4-dihydroquinoléine-3-carboxylique est un composé synthétique appartenant à la classe des antibiotiques fluoroquinolones. Ce composé est structurellement apparenté à la ciprofloxacine, un antibiotique bien connu, et a été modifié pour améliorer ses propriétés pharmacologiques. Les modifications comprennent l’ajout d’un groupe benzylcarbamothioyl sur le cycle pipérazine, ce qui affecte considérablement son activité et sa pharmacocinétique.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l’acide 7-[4-(benzylcarbamothioyl)pipérazin-1-yl]-1-éthyl-6-fluoro-4-oxo-1,4-dihydroquinoléine-3-carboxylique implique plusieurs étapes. Le matériau de départ est généralement un dérivé de fluoroquinolone, qui subit une série de réactions pour introduire le groupe benzylcarbamothioyl sur le cycle pipérazine. Les étapes clés comprennent :

Substitution nucléophile : Le dérivé de fluoroquinolone réagit avec un dérivé de pipérazine en conditions basiques pour former l’intermédiaire.

Formation de thioamide : L’intermédiaire est ensuite traité avec de l’isothiocyanate de benzyle pour introduire le groupe benzylcarbamothioyl.

Purification : Le produit final est purifié à l’aide de techniques chromatographiques pour obtenir le composé souhaité à haute pureté.

Méthodes de production industrielle

La production industrielle de ce composé suit des voies de synthèse similaires mais à plus grande échelle. Le processus est optimisé pour le rendement et l’efficacité, impliquant souvent des réacteurs à écoulement continu et des systèmes de purification automatisés pour garantir une qualité constante et un débit élevé.

Analyse Des Réactions Chimiques

Types de réactions

L’acide 7-[4-(benzylcarbamothioyl)pipérazin-1-yl]-1-éthyl-6-fluoro-4-oxo-1,4-dihydroquinoléine-3-carboxylique subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des sulfoxydes ou des sulfones.

Réduction : Les réactions de réduction peuvent convertir le groupe thioamide en amine.

Substitution : Le groupe fluoro sur le cycle quinoléine peut être substitué par d’autres nucléophiles dans des conditions appropriées.

Réactifs et conditions courants

Oxydation : Peroxyde d’hydrogène ou acide m-chloroperbenzoïque (mCPBA) dans un solvant organique.

Réduction : Hydrure de lithium aluminium (LiAlH4) ou borohydrure de sodium (NaBH4) en atmosphère inerte.

Substitution : Nucléophiles tels que les amines ou les thiols en présence d’une base comme le carbonate de potassium (K2CO3).

Principaux produits

Oxydation : Sulfoxydes ou sulfones.

Réduction : Amines.

Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.

Applications de la recherche scientifique

L’acide 7-[4-(benzylcarbamothioyl)pipérazin-1-yl]-1-éthyl-6-fluoro-4-oxo-1,4-dihydroquinoléine-3-carboxylique a plusieurs applications de recherche scientifique :

Recherche antibactérienne : Il est étudié pour son activité antibactérienne contre diverses bactéries Gram-positives et Gram-négatives, y compris les souches résistantes.

Pharmacocinétique : La recherche se concentre sur ses propriétés d’absorption, de distribution, de métabolisme et d’excrétion (ADME).

Développement de médicaments : Il sert de composé de tête pour le développement de nouveaux antibiotiques avec une efficacité améliorée et une résistance réduite.

Études biologiques : Ses effets sur la gyrase de l’ADN bactérien et la topoisomérase IV sont étudiés pour comprendre son mécanisme d’action.

Applications De Recherche Scientifique

7-[4-(Benzylcarbamothioyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:

Antibacterial Research: It is studied for its antibacterial activity against various Gram-positive and Gram-negative bacteria, including resistant strains.

Pharmacokinetics: Research focuses on its absorption, distribution, metabolism, and excretion (ADME) properties.

Drug Development: It serves as a lead compound for developing new antibiotics with improved efficacy and reduced resistance.

Biological Studies: Its effects on bacterial DNA gyrase and topoisomerase IV are investigated to understand its mechanism of action.

Mécanisme D'action

Le composé exerce ses effets antibactériens en inhibant la gyrase de l’ADN bactérien et la topoisomérase IV, qui sont des enzymes essentielles pour la réplication et la transcription de l’ADN. Le groupe benzylcarbamothioyl améliore sa capacité à s’accumuler dans les cellules bactériennes et à échapper aux pompes d’efflux, conduisant à des concentrations intracellulaires plus élevées et à une activité antibactérienne améliorée .

Comparaison Avec Des Composés Similaires

Composés similaires

Ciprofloxacine : Un antibiotique fluoroquinolone largement utilisé avec une structure de base similaire mais sans le groupe benzylcarbamothioyl.

Lévofloxacine : Une autre fluoroquinolone avec un schéma de substitution différent sur le cycle quinoléine.

Moxifloxacine : Une fluoroquinolone avec une activité accrue contre les bactéries Gram-positives.

Unicité

L’acide 7-[4-(benzylcarbamothioyl)pipérazin-1-yl]-1-éthyl-6-fluoro-4-oxo-1,4-dihydroquinoléine-3-carboxylique est unique en raison de son groupe benzylcarbamothioyl, qui modifie considérablement ses propriétés pharmacocinétiques et pharmacodynamiques. Cette modification permet une meilleure accumulation dans les cellules bactériennes et une sensibilité réduite aux mécanismes d’efflux, ce qui en fait un candidat prometteur pour surmonter la résistance aux antibiotiques .

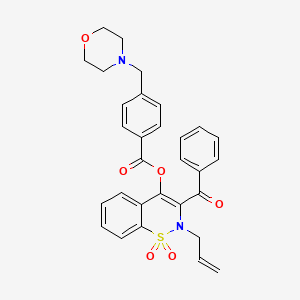

Propriétés

Formule moléculaire |

C24H25FN4O3S |

|---|---|

Poids moléculaire |

468.5 g/mol |

Nom IUPAC |

7-[4-(benzylcarbamothioyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C24H25FN4O3S/c1-2-27-15-18(23(31)32)22(30)17-12-19(25)21(13-20(17)27)28-8-10-29(11-9-28)24(33)26-14-16-6-4-3-5-7-16/h3-7,12-13,15H,2,8-11,14H2,1H3,(H,26,33)(H,31,32) |

Clé InChI |

XZQHBEZEPSSSLH-UHFFFAOYSA-N |

SMILES canonique |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=S)NCC4=CC=CC=C4)F)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![((5E)-5-{[5-(2-chlorophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)(phenyl)acetic acid](/img/structure/B11578878.png)

![N-{4-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}propanamide](/img/structure/B11578879.png)

![6,7-Dimethyl-2-[3-(morpholin-4-yl)propyl]-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11578882.png)

![4-bromo-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B11578894.png)

![4-{[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]amino}butanoic acid](/img/structure/B11578897.png)

![1-(4-Butoxy-3-methoxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11578903.png)

![1-[2-(2-Bromophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]azepane](/img/structure/B11578918.png)

![N'-[(2-methylpropanoyl)oxy]pyridine-2-carboximidamide](/img/structure/B11578922.png)

![2-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B11578932.png)

![3-(4-chlorophenyl)-5-({[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole](/img/structure/B11578935.png)

![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11578938.png)

![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B11578945.png)